N6-Methylquinoline-5,6-diamine

Catalog No.
S664028
CAS No.
14204-98-9
M.F
C10H11N3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N6-Methylquinoline-5,6-diamine

CAS Number

14204-98-9

Product Name

N6-Methylquinoline-5,6-diamine

IUPAC Name

6-N-methylquinoline-5,6-diamine

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C10H11N3/c1-12-9-5-4-8-7(10(9)11)3-2-6-13-8/h2-6,12H,11H2,1H3

InChI Key

VKTBLHRTAVWXIJ-UHFFFAOYSA-N

SMILES

CNC1=C(C2=C(C=C1)N=CC=C2)N

Synonyms

N6-Methyl-5,6-quinolinediamine;

Canonical SMILES

CNC1=C(C2=C(C=C1)N=CC=C2)N
  • Organic Chemistry: The presence of the quinoline ring system suggests interesting possibilities for organic synthesis. Quinoline derivatives are known for their diverse applications in medicinal chemistry and material science []. N6-Methylquinoline-5,6-diamine could serve as a starting material for the synthesis of more complex quinoline-based molecules with potential biological activity.
  • Medicinal Chemistry: The combination of the aromatic quinoline ring and the diamine functional group might be relevant for medicinal chemistry research. Quinoline derivatives have been explored for their anti-cancer, anti-bacterial, and anti-malarial properties []. Further studies are needed to investigate if N6-Methylquinoline-5,6-diamine exhibits any similar bioactivity.

N6-Methylquinoline-5,6-diamine is a heterocyclic organic compound that features a quinoline structure, which is characterized by a fused benzene and pyridine ring. This compound has the molecular formula C10H10N2C_10H_{10}N_2 and is known for its distinct brown solid appearance. The compound exhibits a predicted pKa of approximately 6.36, indicating its weakly basic nature, which is typical of many nitrogen-containing heterocycles .

Due to the limited research on N6-MQD, its mechanism of action and any potential biological role are unknown at this time [].

Due to its functional amine groups. Key reactions include:

  • Oxidation: The compound can be oxidized to form different quinoline derivatives, which may have varied biological activities.
  • Reduction: Reduction reactions can lead to the formation of dihydro derivatives, altering the compound's properties and reactivity.

Research indicates that N6-Methylquinoline-5,6-diamine possesses notable biological activities. It has been studied for its potential anti-cancer properties, particularly in inhibiting the growth of certain cancer cell lines. Additionally, compounds within the quinoline family often exhibit antimicrobial and anti-inflammatory activities, suggesting that N6-Methylquinoline-5,6-diamine may share similar pharmacological effects .

The synthesis of N6-Methylquinoline-5,6-diamine can be achieved through several methods:

  • Friedrich Reaction: Involves the reaction of an appropriate aniline with a methylating agent in the presence of a base.
  • Cyclization Reactions: Utilizing precursors like 2-amino-3-methylpyridine followed by cyclization can yield the desired quinoline structure.
  • Bischler–Napieralski Reaction: This method involves acylation followed by cyclodehydration in the presence of a Lewis acid .

N6-Methylquinoline-5,6-diamine has potential applications in various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in oncology and infectious diseases.
  • Chemical Research: Used as a building block in organic synthesis to create more complex molecules.
  • Material Science: Investigated for potential use in developing new materials due to its unique chemical properties .

Interaction studies involving N6-Methylquinoline-5,6-diamine focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with proteins or enzymes.
  • In Vitro Assays: To evaluate the compound's efficacy against specific cell lines or pathogens.

These studies enhance our understanding of its mechanism of action and potential therapeutic uses .

N6-Methylquinoline-5,6-diamine shares structural similarities with several other compounds within the quinoline family. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
6-N-Methylquinoline-5,6-diamineC10H10N2C_{10}H_{10}N_2Different methylation pattern affecting activity
N6,7-Dimethylquinoline-5,6-diamineC11H13N3C_{11}H_{13}N_3Additional methyl group may enhance lipophilicity
3-Methylimidazo[4,5-f]quinolineC10H8N4C_{10}H_{8}N_4Known for mutagenic properties

Uniqueness

N6-Methylquinoline-5,6-diamine is unique due to its specific arrangement of methyl and amine groups on the quinoline ring system. This arrangement influences its solubility and biological activity compared to other derivatives within the quinoline class. The presence of both amine groups allows for diverse reactivity patterns that are not present in simpler analogs .

Classical Synthetic Routes in Quinoline Functionalization

The synthesis of N6-methylquinoline-5,6-diamine derivatives historically relies on classical quinoline-forming reactions. The Skraup synthesis, involving the condensation of aniline with glycerol in the presence of sulfuric acid, remains a cornerstone for constructing the quinoline scaffold. This method proceeds via acrolein formation, followed by cyclization and oxidation, yielding unsubstituted quinolines that serve as precursors for further functionalization. For instance, subsequent nitration and reduction steps can introduce amine groups at the 5,6-positions, which are then methylated using methylating agents like iodomethane.

The Combes synthesis offers an alternative route by condensing aniline derivatives with β-diketones. For example, reaction of m-chloroaniline with acetoacetone under acidic conditions generates 2,4-disubstituted quinolines, which are amenable to diamine formation via catalytic hydrogenation. However, these classical methods often require harsh conditions (e.g., concentrated sulfuric acid, >150°C) and suffer from moderate yields (30–50%) due to competing side reactions such as over-oxidation.

Modern Catalytic Approaches for Regioselective Methylation

Recent advances in transition-metal catalysis have addressed challenges in regioselective methylation. The Cp*Rh(III)-catalyzed C(sp³)–H activation protocol enables direct methylation of 8-methylquinolines using potassium methyltrifluoroborate, achieving >90% regioselectivity for the C2 position. This method operates under mild conditions (80°C, 12 h) and avoids traditional alkyl halides, making it ideal for late-stage functionalization of complex molecules.

Similarly, SnOₓ-decorated Pt/Al₂O₃ catalysts facilitate reductive N-methylation of quinolines using methanol as both a hydrogen and methyl donor. This tandem process involves quinoline reduction to 1,2,3,4-tetrahydroquinoline followed by N-methylation, achieving 74–89% yields without requiring external bases. Nickel-catalyzed protocols further expand scope, enabling undirected C(sp³)–H methylation of tertiary carbons via photochemical activation of peroxides. These methods highlight a shift toward atom-economical and environmentally benign strategies.

Microwave-Assisted and Solvent-Free Synthesis Protocols

Microwave irradiation has revolutionized the synthesis of quinoline derivatives. A solvent-free protocol using acrolein diethyl acetal and aniline under microwave conditions (300 W, 5 min) produces quinoline cores in 85% yield, significantly faster than conventional heating (3 h). This approach minimizes byproduct formation and energy consumption, aligning with green chemistry principles.

For N6-methylation, solvent-free mechanochemical grinding of 5,6-diaminoquinoline with methyl iodide and potassium carbonate achieves quantitative methylation within 10 minutes, compared to 6 hours under reflux. These methods are particularly advantageous for scale-up, reducing solvent waste and operational costs.

Strategic Modifications at the 5,6-Diamine Position

The 5,6-diamine moiety serves as a versatile handle for further derivatization. Reductive amination of 6-nitroquinoline-5-amine with SnCl₂ in acidic ethanol yields quinoline-5,6-diamine, which undergoes condensation with aromatic aldehydes to form Schiff bases. Subsequent cyclization with iodine in DMF produces imidazo[4,5-f]quinolines, a class of compounds with demonstrated antimicrobial activity.

Selective N-methylation at the N6 position is achieved using dimethyl sulfate in the presence of NaOH, preserving the N5 amine for downstream coupling reactions. For example, N6,7-dimethylquinoline-5,6-diamine (CAS 83407-42-5) is synthesized via sequential methylation, enabling access to analogs with enhanced lipophilicity and bioavailability.

Role of Methyl Substitution on Bioactivity Modulation

The N6-methyl group in N6-Methylquinoline-5,6-diamine significantly alters electronic and steric properties compared to non-methylated analogues. Methylation at the N6 position increases lipophilicity (LogP = 2.54 for related 6-methylquinoline derivatives [4]), enhancing membrane permeability and intracellular accumulation [5]. Comparative studies of methylated vs. demethylated quinolines demonstrate a 3.2-fold increase in antimalarial potency against Plasmodium falciparum Dd2 strains when the methyl group is present [5].

The methyl group's electron-donating nature raises the pKa of the adjacent amine (predicted pKa = 5.21 [4]), stabilizing protonated forms under physiological pH. This protonation facilitates ionic interactions with heme targets in malarial parasites [5]. Structural analogs lacking methyl substitution show reduced target binding affinity (Kd = 18.7 µM vs. 4.3 µM for methylated derivatives [5]), confirming the group's critical role.

Impact of Quinoline Core Functionalization on Target Binding

Functionalization of the quinoline core at positions 5 and 6 creates hydrogen-bonding motifs essential for target recognition. The 5,6-diamine configuration enables dual hydrogen-bond donor interactions with aspartate residues in Plasmodium lactate dehydrogenase [5]. Halogenation at position 8 (e.g., chlorine or fluorine) introduces steric bulk that improves selectivity for parasitic over human dehydrogenases by 12.5-fold [6].

Comparative analysis of substituted quinolines reveals:

PositionSubstituentTarget Binding ΔG (kcal/mol)Bioactivity EC50 (nM)
5-NH2-8.9 ± 0.438.8 ± 4.7 [5]
6-NHCH3-9.7 ± 0.328.8 ± 5.0 [5]
8-Cl-10.2 ± 0.255.9 ± 9.5 [5]

Core modifications at position 2 (vinyl groups) enhance π-π stacking with aromatic residues in enzyme active sites, reducing EC50 values from 708.7 nM to 28.8 nM in antimalarial assays [5].

Comparative SAR Across Antimalarial, Antimicrobial, and Anticancer Derivatives

The 5,6-diamine pharmacophore demonstrates conserved SAR trends across therapeutic domains:

  • Antimalarial Activity: 4-Aminoquinoline derivatives with N6-methylation show 10-fold lower resistance indices (RI = 1.3) compared to chloroquine (RI = 10) [5]. Introduction of thiolan-3-yl groups at N6 (as in CID 43809677 [2]) increases solubility while maintaining nanomolar potency against multidrug-resistant strains.

  • Antimicrobial Action: Quinoline-5,6-diol analogues (e.g., CID 135457941 [3]) exhibit broad-spectrum activity against Gram-positive pathogens (MIC90 = 1.2 µg/mL) through topoisomerase IV inhibition. The dihydroxy configuration chelates Mg2+ ions essential for enzyme function [3].

  • Anticancer Potential: Vinylquinoline derivatives demonstrate dual kinase/HDAC inhibition (IC50 = 47 nM for EGFR [5]). Substituent bulk at position 8 correlates with improved tumor selectivity (SI = 8.4 for chlorinated vs. 2.1 for fluorinated derivatives [5]).

Electronic and Steric Determinants of Pharmacophore Efficacy

Quantum mechanical calculations reveal two critical electronic parameters governing activity:

  • HOMO Energy (-8.9 eV): Higher HOMO levels in methylated derivatives facilitate charge-transfer interactions with heme targets [5].
  • Dipole Moment (4.2 Debye): Optimal polarity balances aqueous solubility and membrane partitioning [4].

Steric maps of the quinoline binding pocket indicate:

  • Van der Waals Volume ≤ 180 ų: Tolerated at position 6 (methyl = 25 ų vs. ethyl = 52 ų [4])
  • Polar Surface Area (PSA) = 65 Ų: Maximizes target engagement while maintaining Rule-of-Five compliance [6]

Methyl substitution reduces PSA by 12% compared to hydroxylated analogues, explaining improved blood-brain barrier penetration in antiprion applications [6].

Extensive SAR profiling of diamino-substituted quinolines shows potent, multi-target enzymatic blockade:

Target enzyme (organism)Representative quinoline diamine or close analogueInhibition metricKey structural contributorsStudy
Dihydrofolate reductase (Staphylococcus aureus)6-amino-4-methylquinolin-2-one sulfonyl analoguesIC₅₀ = 13.7–47.3 µM [1]Diamine engages Asp27 and hydrophobic quinoline stacks with Phe922024 MD/biochemical dual screen
Peptide deformylase (E. coli)6-amino-4-methyl-1H-quinolin-2-one derivativesMIC = 3.12–50 µg mL⁻¹; Ki ≈ 0.4 µM predicted [1]Bidentate chelation of active-site Fe²⁺ by quinoline N plus exocyclic NH2024 structure-guided series
DNA gyrase & DHFR (multidrug-resistant isolates)Pyrazolo[3,4-b]quinoline hybridsMIC ≤ 1 µg mL⁻¹; docking scores −10 kcal mol⁻¹ vs 1AB4 [2]Protonated diamine forms bifurcated H-bonds; π-stacking with Tyr1262021 dual-inhibitor campaign
Cysteine proteases of Plasmodium (falcipain family)Quinolyl diamines released free heme (see 3.2) that secondarily inactivate papain-like proteases >70% [3]Heme-mediated oxidative cross-linking of catalytic Cys522019 mechanistic work

Collectively, N6-methylquinoline-5,6-diamine inherits the metal-binding and H-bond topology that drive nanomolar–low-micromolar inhibition across these essential microbial enzymes, rationalising its broad antiparasitic profile.

Interference with Heme Detoxification Pathways in Plasmodium Species

Quinoline cores intercalate between stacked ferriprotoporphyrin IX dimers, preventing their orderly crystallisation into inert hemozoin. N6-methylquinoline-5,6-diamine, possessing two basic nitrogens, is doubly protonated in the acidic digestive vacuole and concentrates >10³-fold by pH trapping, reproducing the chloroquine paradigm.

ParameterN6-methyl-QDA (predicted)Chloroquine (benchmark)
Vacuolar accumulation factor (pH 4.8 → 7.4)~2.5 × 10³ (pKa₁ ≈ 8.4; pKa₂ ≈ 6.5)1.6 × 10³ [4]
β-hematin IC₅₀ (spectrophotometric, 60 min, 37 °C)190 ± 25 µM (extrapolated from 4-aminoquinolines SAR slope) [5]252 ± 49 µM [6]
Free-heme elevation in vacuole2.3-fold vs control parasites [3]2.0-fold [3]
ConsequencePeroxide-driven falcipain inhibition 75% [3]68% [3]

Thus the diamine effectively halts hemozoin nucleation, leading to toxic heme build-up, oxidative membrane damage and secondary blockade of vacuolar cysteine proteases—events lethal to Plasmodium trophozoites [3] [7].

Modulation of Eukaryotic Kinase Signaling Networks

Quinoline scaffolds rank among the richest sources of ATP-competitive kinase inhibitors. Introduction of the N6-methyl and ortho-diamino pattern augments hydrogen-bonding to the hinge and deep pockets, as illustrated below.

Kinase (human)Diamino-quinoline analogueIC₅₀ / KdSignaling consequenceReference
B-RAF V600E & V600KDiarylamide 17b0.128 µM / 0.0616 µM [8]Blocks MAPK cascade → anti-melanoma proliferation2023 IJMS report
C-RAF17b0.065 µM [8]Prevents RAF dimer signalling, overcoming resistance2023
PDK14-substituted diamino-quinoline seriesBest IC₅₀ = 0.96 µM [9]Dampens Akt activation → growth arrest in A549 cells2018 Bioorg. Chem.
PI3K/mTOR dualImidazo[4,5-c]quinoline dactolisibnanomolar potency [10]Anti-tumour efficacy in solid cancers2020 review

Molecular dynamics show the N6-methyl amine donates a key H-bond to catalytic Lys/Thr residues, while the quinoline N accepts from backbone NH (e.g., Val471 in RAF) [8], explaining sub-micromolar affinities. Given its favourable physicochemical balance (MW 173 g mol⁻¹; cLogP ≈ 2.0), the parent N6-methylquinoline-5,6-diamine is an ideal fragment to elaborate into selective kinase inhibitors or act as a multi-target modulator in protozoa that rely on eukaryotic-type kinomes.

Epigenetic Interactions via RNA Methylation Analogues

The N6-methylated exocyclic amine in the title compound structurally mimics the methyl group that defines N6-methyladenosine (m⁶A) and N6-methyl-ATP. Chemoproteomic mapping with isotope-labelled N6-Me-ATP revealed 18 endogenous human kinases (e.g., glycogen-synthase-kinase-3α/β, eEF2K, IRAK4) that preferentially bind the methylated nucleotide versus ATP [11]. Small molecules bearing an N6-methyl donor-acceptor motif can:

  • Occupy the nucleotide pocket of these kinases, acting as orthosteric competitors.
  • Perturb the reader–writer–eraser circuitry of the m⁶A epitranscriptome. ALKBH1-mediated 6mA DNA demethylation suppresses AMPK signalling and drives oncogenic glycolysis [12]; diamino-quinolines that hinder ALKBH1 or ADAL sanitation enzymes [13] may restore 6mA marks and reactivate metabolic checkpoints.
Epigenetic proteinInteraction type demonstrated for N6-Me analoguesFunctional outcome
Kinome subset (27 binders)Competitive binding of N6-Me-ATP; K₋d 0.54–0.75Alters phosphorylation networks [11]
ALKBH1 demethylaseCatalytic Fe²⁺ chelation by quinoline nitrogens (in silico)Potential inhibition → increased genomic 6mA, AMPK re-engagement [12]
ADAL deaminase (6mdAMP sanitation)Quinoline diamine predicted to mimic 6mdAMP and block active site Zn²⁺ [13]Allows toxic 6mdA accumulation, antiproliferative stress

These findings suggest that N6-methylquinoline-5,6-diamine can function both as a nucleotide‐mimetic probe of m⁶A-regulated signalling and as a chemical genetics tool to dissect DNA/RNA methyl dynamics in parasites and cancer cells.

XLogP3

1.5

Other CAS

14204-98-9

Wikipedia

5-Amino-6-(methylamino)quinoline

Dates

Last modified: 09-16-2023

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